REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([F:17])[CH:10]=1.CN([CH:21]=[O:22])C>C1COCC1>[Br:8][C:9]1[C:10]([CH:21]=[O:22])=[C:11]([F:17])[C:12]([O:15][CH3:16])=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
n-butyl lithium hexanes
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)OC)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to −78° C. with an acetone dry ice bath
|
Type
|
STIRRING
|
Details
|
to stir for 30 min at −78° C
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Half of the solvent from the solution was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized
|
Type
|
WASH
|
Details
|
by washing with hexanes
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=C1C=O)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.21 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |